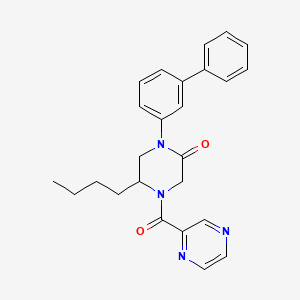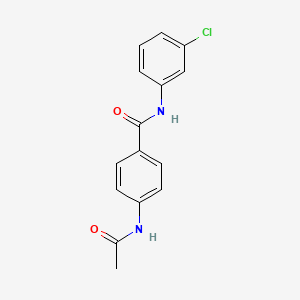
1-(3-biphenylyl)-5-butyl-4-(2-pyrazinylcarbonyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-biphenylyl)-5-butyl-4-(2-pyrazinylcarbonyl)-2-piperazinone is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.20557608 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition Applications
One study describes novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, highlighting their significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, S. mutans, MRSA, and VRE. The compound 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine showed exceptional inhibitory activities, even surpassing the reference drug Ciprofloxacin in biofilm inhibition tests (Mekky & Sanad, 2020).
Chemical Synthesis and Structural Applications
Another study provided insights into straightforward methods for accessing a variety of chemical structures, including pyrazines, piperazinones, and quinoxalines, through reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under different conditions. This work contributes to the development of novel chemical entities with potential applications in drug discovery and material science (Aparicio et al., 2006).
Antimycobacterial Activity
Research on N-Arylpiperazines containing an ethane-1,2-diyl connecting chain has revealed promising antimycobacterial properties against various Mycobacterium strains. These compounds demonstrated significant in vitro activity, with one specific chloride showing the most promise against M. tuberculosis. Furthermore, these compounds exhibited low toxicity against human cell lines, indicating their potential as safe therapeutic agents (Goněc et al., 2017).
Genotoxicity Assessment
A study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a novel 5-HT2C receptor agonist, addressed its genotoxicity potential, illustrating the importance of metabolic activation in evaluating the safety of new chemical entities. This research provides valuable insights into the mechanisms of mutagenicity and the importance of comprehensive toxicological assessment in drug development (Kalgutkar et al., 2007).
Eigenschaften
IUPAC Name |
5-butyl-1-(3-phenylphenyl)-4-(pyrazine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-3-11-22-17-28(21-12-7-10-20(15-21)19-8-5-4-6-9-19)24(30)18-29(22)25(31)23-16-26-13-14-27-23/h4-10,12-16,22H,2-3,11,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJVDXPNQVCAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=NC=CN=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)
![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)
![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517344.png)
![(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)
![9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517349.png)

![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)
![6-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5517379.png)

![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)
![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)
![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)
![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)
